

In-Depth Technical Guide: 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde

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Compound of Interest

Compound Name: 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B095293

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CAS Number: 18870-75-2

This technical guide provides a comprehensive overview of **2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde**, a substituted pyrrole derivative with applications in various fields, including the flavor and fragrance industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of **2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde** is presented in the table below. This data is essential for understanding its behavior in different experimental settings.

Property	Value
CAS Number	18870-75-2
Molecular Formula	C ₁₀ H ₁₅ NO
Molecular Weight	165.23 g/mol
Appearance	Not explicitly found, but related compounds are often liquids or low-melting solids.
Solubility	Expected to be soluble in common organic solvents.
Boiling Point	Data not available.
Melting Point	Data not available.

Synthesis

The synthesis of **2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde** can be conceptually approached through a two-step process: the formation of the pyrrole ring followed by formylation.

Step 1: Synthesis of the Pyrrole Ring via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used and efficient method for the preparation of substituted pyrroles.^{[2][3][4]} This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of the precursor, 2,5-Dimethyl-1-propyl-1H-pyrrole, the likely reactants would be hexane-2,5-dione and propylamine.

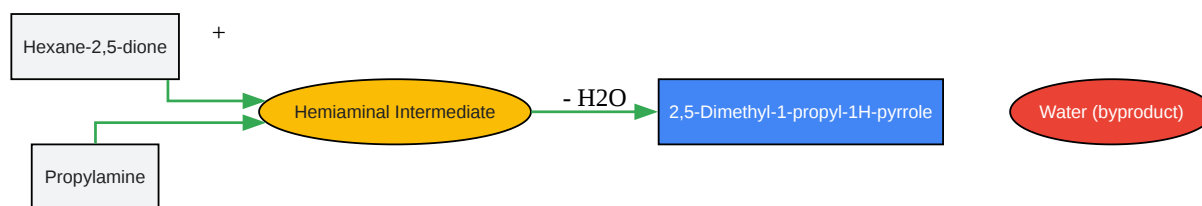
Experimental Protocol (General):

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione and a slight excess of propylamine.
- **Solvent:** The reaction can be carried out in a suitable solvent such as ethanol, acetic acid, or even water.^[3] Some variations of the Paal-Knorr synthesis can also be performed under

solvent-free conditions.

- **Catalyst:** The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate the cyclization.[2]
- **Reaction Conditions:** The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired 2,5-Dimethyl-1-propyl-1H-pyrrole.

Logical Relationship of Paal-Knorr Synthesis:



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Caption: Paal-Knorr synthesis of the pyrrole precursor.

Step 2: Formylation via Vilsmeier-Haack Reaction

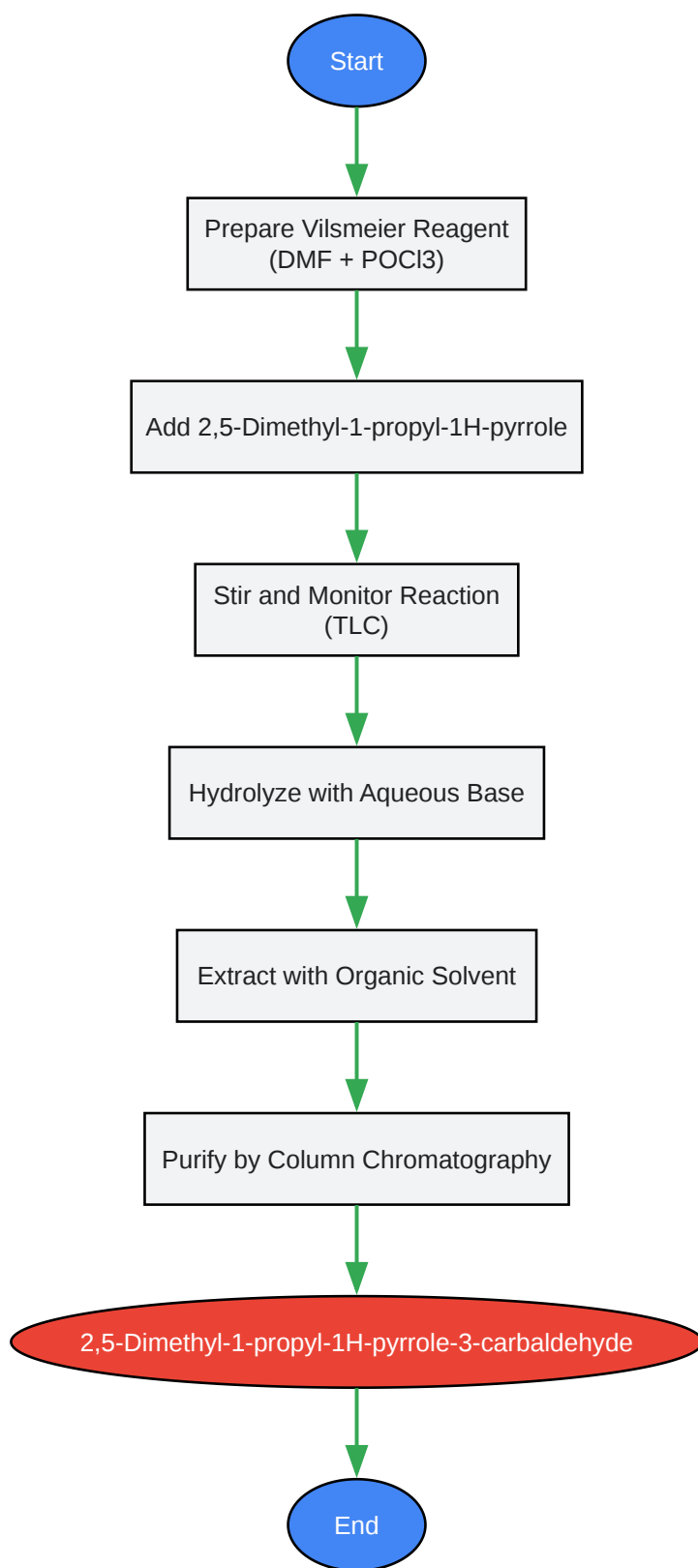
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

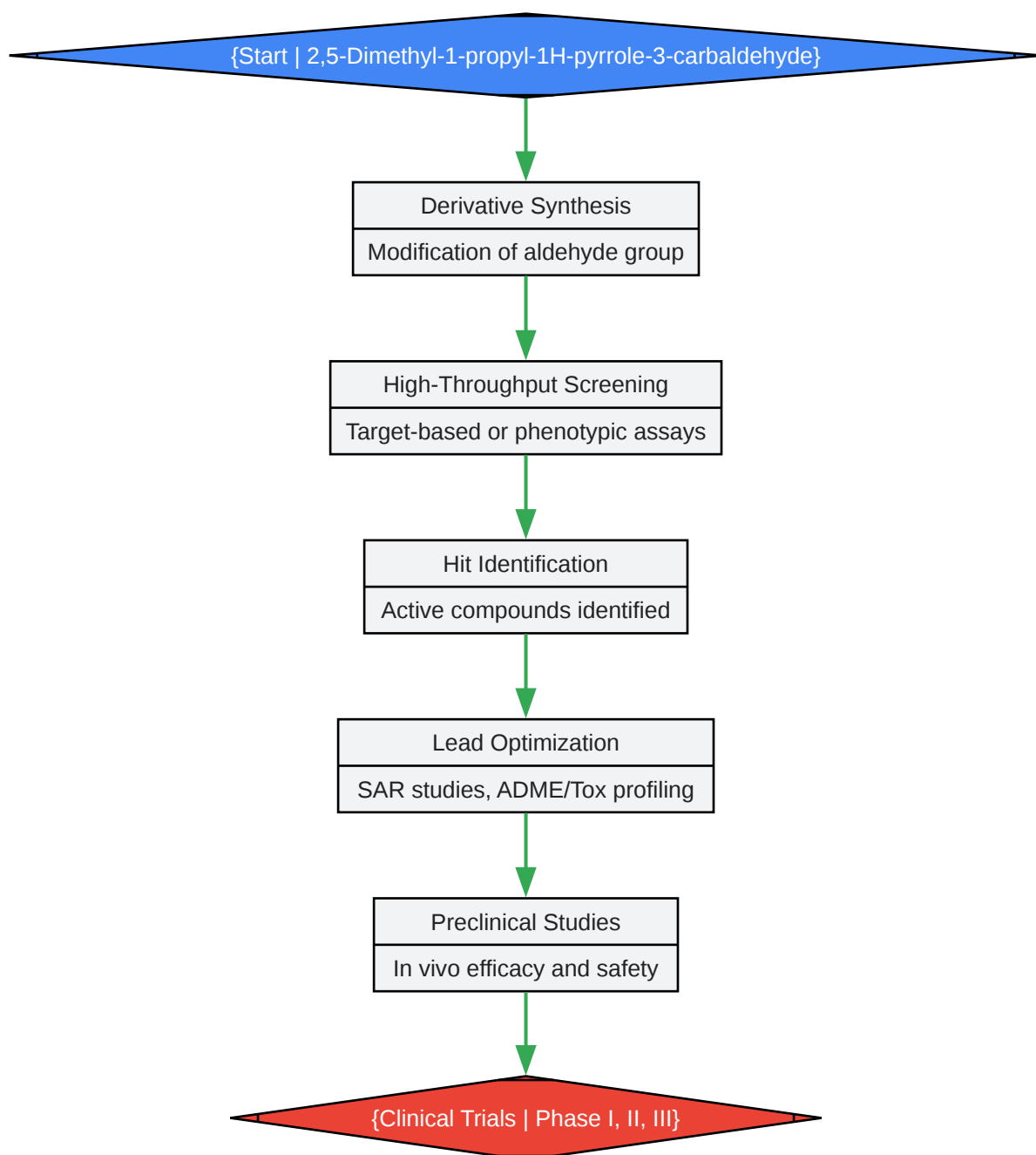
Experimental Protocol (General):

- **Vilsmeier Reagent Formation:** In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF) with stirring to form the electrophilic Vilsmeier reagent.

- **Reaction with Pyrrole:** The synthesized 2,5-Dimethyl-1-propyl-1H-pyrrole is then added to the Vilsmeier reagent at a low temperature.
- **Reaction Conditions:** The reaction mixture is stirred, and the temperature may be gradually increased to room temperature or gently heated to drive the reaction to completion. The progress is monitored by TLC.
- **Hydrolysis:** Upon completion, the reaction mixture is carefully poured into a cold aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to hydrolyze the intermediate iminium salt and neutralize the acidic components.
- **Work-up and Purification:** The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield **2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde**.

Experimental Workflow of Vilsmeier-Haack Reaction:





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